2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde
CAS No.:
Cat. No.: VC17430363
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClFO3 |
|---|---|
| Molecular Weight | 294.70 g/mol |
| IUPAC Name | 2-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H12ClFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
| Standard InChI Key | OCZIXRUPVHGNHH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2F |
Introduction
2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a complex organic compound with a molecular formula of C₁₅H₁₂ClFO₃ and a molecular weight of approximately 294.70 g/mol . This compound belongs to the class of benzaldehydes, which are known for their applications in organic synthesis and as intermediates in the production of pharmaceuticals, dyes, and other chemicals.
Synthesis and Preparation
The synthesis of 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar compounds are often prepared through reactions involving benzyl ether formation and aldehyde synthesis. Common methods include Williamson ether synthesis for the ether linkage and oxidation or reduction reactions to introduce the aldehyde group.
Applications and Uses
Benzaldehydes, including 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde, are versatile intermediates in organic synthesis. They can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of a fluorine atom and a chlorine atom in the molecule suggests potential applications in the synthesis of fluorinated and chlorinated compounds, which are important in various industries.
Safety and Handling
Given the lack of detailed safety data sheets (MSDS) for this specific compound, general precautions should be taken when handling organic compounds. This includes wearing protective gear such as gloves, goggles, and working in a well-ventilated area. The compound's chemical structure suggests potential reactivity with strong acids or bases, and it may be sensitive to light or moisture.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume